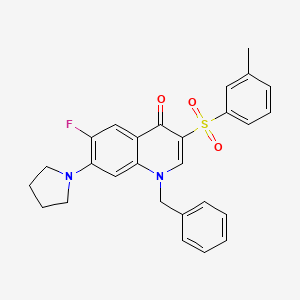

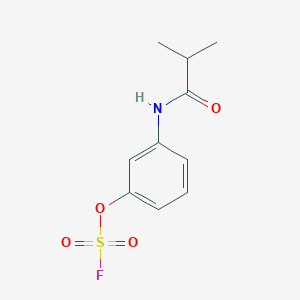

1-benzyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Activity and Synthesis A notable application of compounds structurally related to 1-benzyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves their synthesis and evaluation for antibacterial activity. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share structural motifs with the compound , have been synthesized. These derivatives displayed significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, outperforming established antibiotics like clinafloxacin in some cases. This highlights the potential of such compounds in addressing antibiotic resistance (Asahina et al., 2008).

Fluorescent Chemosensors Another application area is the development of fluorescent chemosensors for metal ions. Compounds with the quinoline moiety have been utilized to create sensors that exhibit selectivity and sensitivity towards Zn(2+) ions over other cations in acetonitrile aqueous solution. These sensors' designs leverage the structural characteristics of quinolines for binding metal ions, enabling applications in environmental monitoring and biological imaging (Li et al., 2014).

Antitumor Agents Research has also been conducted on quinolinone derivatives as potential antitumor agents. Synthesized 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones have demonstrated potent anti-proliferative activity against various human cancer cell lines, including those resistant to normal cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, with certain derivatives identified as promising candidates for clinical trials (Huang et al., 2013).

Catalysis and Polymerization Additionally, quinoline-based ligands have been applied in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. Aluminum complexes supported by pyrrole-based ligands, including those derived from quinoline, have shown to catalyze ε-caprolactone's polymerization efficiently. This underscores the utility of quinoline derivatives in polymer science, facilitating the development of biodegradable polymers (Qiao et al., 2011).

Propriétés

IUPAC Name |

1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O3S/c1-19-8-7-11-21(14-19)34(32,33)26-18-30(17-20-9-3-2-4-10-20)24-16-25(29-12-5-6-13-29)23(28)15-22(24)27(26)31/h2-4,7-11,14-16,18H,5-6,12-13,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSVDVMCUDKVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2595275.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)

![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol](/img/structure/B2595281.png)

![Methyl 4-(3-amino-2-(furan-2-carbonyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B2595285.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)

![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)